molecular formula C17H12N2O3S3 B3013955 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 286860-13-7

5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No. B3013955
CAS RN: 286860-13-7
M. Wt: 388.47
InChI Key: CSKDDJUGOQNWLT-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can yield a variety of functionalized molecules. In the case of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, an efficient approach has been developed that utilizes a three-component reaction. This process involves the combination of benzaldehydes, hydrazine hydrate, and 1,1-bis(methylsulfanyl)-2-nitroethene, which proceeds under reflux conditions in ethanol to produce the desired pyrazoles in good-to-excellent yields. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H- and 13C-NMR, and EI-MS. A mechanism for this reaction has been proposed, which is likely to be applicable to the synthesis of related compounds, such as the one mentioned in the command prompt .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and physical properties. Spectroscopic methods are typically employed to elucidate the structure of newly synthesized molecules. In the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, spectroscopic techniques played a key role in confirming the structure of the compounds. These techniques can also be applied to analyze the structure of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one, ensuring that the desired product has been obtained .

Chemical Reactions Analysis

The reactivity of organic compounds can lead to a variety of chemical transformations. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates interesting reactivity through ring opening to produce a thioketene intermediate. This intermediate can further react with O- or N-nucleophiles to form esters or amides. Additionally, intermolecular cyclization can occur, leading to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved. These types of reactions highlight the potential for synthesizing a wide range of heterocyclic compounds, which could include the synthesis of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of electron-withdrawing nitro groups and electron-donating methylsulfanyl groups can affect the compound's reactivity, solubility, and stability. The properties of the synthesized 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, such as melting points, solubility in various solvents, and stability under different conditions, would have been characterized as part of the synthesis study. These properties are essential for understanding the behavior of the compound in different environments and for its potential applications. Similar analyses would be necessary for 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one to fully understand its physical and chemical characteristics .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one and its derivatives are used in the synthesis of various organic compounds. For example, a study by Metwally (2008) discusses the synthesis of 1,4-bis(thiopyrano[2,3-d]thiazolyl)benzene derivatives using similar compounds (Metwally, 2008). These synthesized compounds are valuable for further organic reactions and potential pharmaceutical applications.

Antimicrobial Properties

Some derivatives of the compound show antimicrobial properties. Reddy et al. (2010) synthesized derivatives of 5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one and tested their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Reddy et al., 2010). These findings suggest potential for developing new antibacterial agents from this compound.

Applications in Material Science

The compound and its derivatives have applications in material science. For example, Tapaswi et al. (2015) explored the use of similar sulfur-containing compounds in the synthesis of transparent aromatic polyimides with high refractive indices, suggesting applications in advanced materials (Tapaswi et al., 2015).

Bioactive Compound Synthesis

These compounds are also used in the synthesis of bioactive sulfur compounds with heterocyclic moieties, as discussed by Makki et al. (2011). They explored various derivatives for potential biocidal effects and analytical applications (Makki et al., 2011).

Exploration in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for their potential as antitumor and antibacterial agents. Gangjee et al. (1996) synthesized analogs as potential inhibitors of thymidylate synthase, which could have implications in cancer therapy (Gangjee et al., 1996).

properties

IUPAC Name

(5E)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S3/c1-10-2-5-13(6-3-10)24-14-7-4-12(19(21)22)8-11(14)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDDJUGOQNWLT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one

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